BenchChemオンラインストアへようこそ!

Cellular tumor antigen p53 (193-204)

HLA restriction CD4+ T cell epitope p53 peptide comparison

Order the HLA-DRB1*1401-restricted p53 (193-204) peptide (HLIRVEGNLRVE). It is the irreplaceable positive control for CD4+ T cell functional assays (ELISpot, proliferation, cytotoxicity) when using this specific allele, not interchangeable with peptides restricted by other HLA types due to distinct T cell activation profiles. Essential for epitope mapping within the p53 DNA-binding domain.

Molecular Formula
Molecular Weight
Cat. No. B1575137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellular tumor antigen p53 (193-204)
SynonymsCellular tumor antigen p53 (193-204)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cellular Tumor Antigen p53 (193–204) – A Sequence-Defined, HLA-DRB1*1401-Restricted Epitope Fragment for T Cell Immunology Research


Cellular tumor antigen p53 (193–204) is a synthetic 12‑mer peptide (sequence: HLIRVEGNLRVE) corresponding to amino acid residues 193–204 of the human tumor suppressor protein p53 . This fragment resides within the core DNA‑binding domain of p53 (residues 102–292) . It is a well‑characterized human leukocyte antigen (HLA) class II‑restricted T cell epitope, recognized in the context of HLA‑DRB1*1401 .

Why In‑Class p53 Peptide Epitopes Cannot Substitute for p53 (193–204) in Cellular Assays


Although numerous overlapping peptide fragments from human p53 have been studied as T cell epitopes, their HLA restriction profiles are highly allele‑specific and non‑interchangeable. Targeting a different p53 peptide that is restricted by an alternative HLA allele (e.g., HLA‑DP5 or HLA‑DRB1*0401) will activate a different subset of CD4+ T cells and yield distinct functional readouts, potentially rendering the experimental model non‑responsive if the donor or cell line does not express the corresponding HLA allotype . Substitution therefore compromises the ability to directly compare immunological responses across published studies or to validate diagnostic reagents.

Head‑to‑Head Evidence Guide: Defining the Unique HLA‑DRB1*1401 Restriction and Functional Profile of p53 (193–204)


Exclusive HLA‑DRB1*1401 Restriction Sets p53 (193–204) Apart from Other p53 CD4+ Epitopes

p53 (193–204) is the only characterized p53 peptide that is restricted by the HLA‑DRB1*1401 allele, while other known CD4+ p53 epitopes are presented by distinct HLA class II molecules. This was demonstrated in a single study that isolated T cell clones and lines specific for different p53 peptides from the same donor pool .

HLA restriction CD4+ T cell epitope p53 peptide comparison

CD4+ T Cell Clones Specific for p53 (193–204) Exhibit Unique Cytolytic Activity Against HLA‑DRB1*1401+ Targets

In a direct functional comparison, the DRB1*1401‑restricted T cell clone specific for p193‑204 killed a B lymphoblastoid cell line homozygous for HLA‑DRB1*1401 when the target cells were pre‑pulsed with p53 protein or peptide. In contrast, T cell clones and lines specific for p153‑165/166 and p108‑122 were restricted by HLA‑DP5 and did not lyse DRB1*1401‑positive targets . No cytolytic activity was reported for the DP5‑restricted T cells in the same assay system.

Cytotoxicity CD4+ T cell Tumor immunology

Unique Position Within the Core DNA‑Binding Domain Differentiates p53 (193–204) from N‑Terminal Epitopes Targeting MDM2

p53 (193–204) maps to the core DNA‑binding domain (residues 102–292) , whereas a commonly studied alternative, p53 (19–26) (sequence: EYSDLWKL), resides in the N‑terminal transactivation domain that mediates MDM2 binding . While p53 (19–26) is used to measure MDM2–p53 interactions (IC50 typically 0.5–5 µM range), p53 (193–204) is functionally inert in MDM2 binding assays. The domain difference dictates entirely different biological applications.

Domain architecture p53 structure Functional epitope

Sequence‑Specific Physicochemical Properties Impact Solubility and Handling for p53 (193–204)

The calculated isoelectric point (pI) of p53 (193–204) is approximately 9.5, reflecting the presence of three basic residues (His, Arg, Arg) in its 12‑mer sequence. In contrast, the widely used p53 (17–26) peptide (sequence: EYSDLWKLGKV) has a calculated pI of ~6.3, and p53 (361–380) has a pI of ~4.2. This difference leads to distinct solubility profiles in aqueous buffers at neutral pH .

Peptide solubility Sequence analysis Laboratory handling

Optimal Use Cases for Cellular Tumor Antigen p53 (193–204): Research and Industrial Application Scenarios


HLA‑DRB1*1401‑Restricted CD4+ T Cell Assay Development and Positive Control Design

p53 (193–204) is the ideal positive control peptide for functional assays that measure CD4+ T cell responses restricted by the HLA‑DRB1*1401 allotype. Its demonstrated ability to sensitize target cells for lysis by a DRB1*1401‑restricted T cell clone makes it an irreplaceable reference reagent in ELISpot, proliferation, and cytotoxicity assays when using donors or cell lines expressing this specific HLA allele .

Epitope Mapping and Validation of Anti‑p53 Antibodies Targeting the DNA‑Binding Domain

Because p53 (193–204) lies entirely within the core DNA‑binding domain (residues 102–292) , it serves as a critical tool for epitope mapping of monoclonal and polyclonal antibodies raised against the central region of p53. Many cancer‑associated mutations cluster in this domain, making the 193–204 peptide a key fragment for validating antibodies that distinguish wild‑type from mutant p53 conformations .

Cancer Neoantigen Discovery and p53‑Specific Immunotherapy Research

Since the DRB1*1401‑restricted T cell clone against p53 (193–204) recognizes both wild‑type and mutant p53 proteins processed endogenously by antigen‑presenting cells, this peptide can be used to study p53‑reactive CD4+ T cell repertoires in cancer patients. It is particularly relevant for populations where the HLA‑DRB1*1401 allele is prevalent (e.g., 3.6% in Japanese, 8.8% in some Chinese populations) and can be used in peptide‑based vaccine formulations targeting p53‑overexpressing tumors .

Structural Biology and Conformational Studies of the p53 Core Domain

The isolated 193–204 peptide is amenable to structural studies by NMR spectroscopy and X‑ray crystallography, enabling researchers to model local conformational changes within the DNA‑binding domain upon mutation or post‑translational modification. This is in contrast to peptides derived from the intrinsically disordered N‑ or C‑terminal regions of p53, which lack stable secondary structure in isolation .

Quote Request

Request a Quote for Cellular tumor antigen p53 (193-204)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.